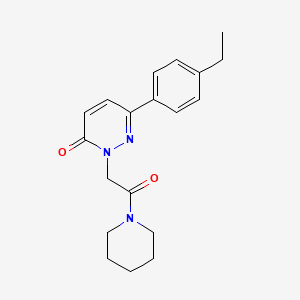

6-(4-Ethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyridazine derivatives often involves strategies that allow for the introduction of functional groups at specific positions of the core pyridazine ring. Techniques such as microwave irradiation have been utilized for the efficient synthesis of these compounds, highlighting the role of innovative methodologies in enhancing reaction rates and yields (Ashok et al., 2006). Furthermore, the condensation of benzil monohydrazones with ethyl cyanoacetate or diethyl malonate in ethanol has been reported as a method for synthesizing substituted pyridazinones, demonstrating the versatility of synthetic approaches (Alonazy et al., 2009).

Molecular Structure Analysis

The molecular structure of pyridazine derivatives, including "6-(4-Ethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one", is characterized by the presence of nitrogen atoms within the ring, which significantly influences their chemical behavior. The crystal structures of related compounds have been analyzed, revealing insights into their conformational preferences and the impact of substituents on molecular geometry (Georges et al., 1989).

Chemical Reactions and Properties

Pyridazine derivatives undergo a variety of chemical reactions, allowing for the modification of the core structure and the introduction of new functional groups. For instance, reactions with phosphoryl chloride have been used to generate chloro derivatives, which can further react with aromatic amines to yield new compounds (Alonazy et al., 2009). Additionally, the reactivity towards different reagents, such as hydrazine hydrate, has been explored to synthesize derivatives with varied substituents, demonstrating the chemical versatility of the pyridazine nucleus (Elewa et al., 2021).

Physical Properties Analysis

The physical properties of pyridazine derivatives, including solubility, melting points, and crystalline structure, are influenced by their molecular structure and the nature of their substituents. These properties are crucial for determining the compound's suitability for various applications, particularly in pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of pyridazine derivatives are characterized by their reactivity, stability, and interactions with biological targets. These compounds often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and analgesic effects, attributable to their chemical properties (Singh et al., 2017). The ability to undergo various chemical reactions makes them versatile scaffolds for the development of new therapeutic agents.

Applications De Recherche Scientifique

Synthesis and Pharmacological Applications

Compounds with pyridazine cores, including derivatives similar to the specified chemical, have been synthesized and investigated for their biological activities. For example, derivatives have been explored for their COX-2 inhibitory properties, cardiotonic effects, antitumor, and antibacterial activities. These activities are attributed to their structural features, which include pyridine and heterocyclic substitutions, making them valuable in the development of new pharmaceutical agents (Ashok et al., 2006).

Herbicidal and Agricultural Chemistry

Research on pyridazine derivatives has also extended into the agricultural sector, where certain compounds exhibit significant herbicidal activities. For instance, some synthesized pyridazine derivatives have shown potent inhibitory effects on chlorophyll synthesis in tests, suggesting their potential use as commercial bleaching herbicides against dicotyledonous plants (Xu et al., 2008).

Anticonvulsant Properties

Structural and electronic properties of anticonvulsant drugs, including pyridazine derivatives, have been extensively studied. These studies involve crystallographic and molecular orbital calculations to understand the drug's behavior and optimize its anticonvulsant properties (Georges et al., 1989).

Synthesis of Novel Heterocycles

The synthesis of novel heterocycles is a significant area of research where the focus is on creating compounds with potential therapeutic applications. For instance, new synthesis routes have been developed for pyridazin-3-one derivatives, showing promising antibacterial and antitumor activities. These synthetic pathways are crucial for the development of new drugs with improved efficacy and safety profiles (Elewa et al., 2021).

Antimicrobial Activities

Another area of interest is the synthesis and evaluation of heterocyclic compounds for their antimicrobial properties. Novel synthetic pathways have led to the creation of compounds that exhibit significant activity against various bacteria strains, highlighting the potential for developing new antibacterial agents (Mohamed, 2004).

Propriétés

IUPAC Name |

6-(4-ethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-2-15-6-8-16(9-7-15)17-10-11-18(23)22(20-17)14-19(24)21-12-4-3-5-13-21/h6-11H,2-5,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNXAQOHSCRONJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Ethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2498971.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2498974.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2498976.png)

![2-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B2498979.png)

![3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2498987.png)

![3-Methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B2498991.png)

![3-(2-chlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498992.png)